molecular formula C19H20ClNO4 B5186499 ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)PROPANAMIDO]BENZOATE

ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)PROPANAMIDO]BENZOATE

Cat. No.: B5186499
M. Wt: 361.8 g/mol
InChI Key: XOPIYAWQJIFMOB-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)PROPANAMIDO]BENZOATE: is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a chlorinated phenoxy group and a benzoate ester.

Properties

IUPAC Name

ethyl 2-[2-(4-chloro-2-methylphenoxy)propanoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-4-24-19(23)15-7-5-6-8-16(15)21-18(22)13(3)25-17-10-9-14(20)11-12(17)2/h5-11,13H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPIYAWQJIFMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)PROPANAMIDO]BENZOATE typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with propionyl chloride to form 4-chloro-2-methylphenoxypropanoic acid.

    Amidation: The intermediate is then reacted with ethyl 2-aminobenzoate under suitable conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The chlorinated phenoxy group allows for various substitution reactions, often using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial properties.
  • Used in the development of herbicidal agents.

Medicine:

  • Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.
  • Applied in the formulation of agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)PROPANAMIDO]BENZOATE involves its interaction with specific molecular targets. The chlorinated phenoxy group is known to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes, thereby exerting its antimicrobial or herbicidal effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells.

Comparison with Similar Compounds

  • ETHYL 2-(4-CHLORO-3-METHYLPHENOXY)-2-METHYLPROPANOATE
  • METHYL 2-(4-CHLORO-3-METHYLPHENOXY)PROPANOATE
  • ETHYL 2-(2,4-DICHLOROPHENOXY)-2-METHYLPROPANOATE

Uniqueness: ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)PROPANAMIDO]BENZOATE is unique due to its specific structural features, such as the combination of a chlorinated phenoxy group and a benzoate ester. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

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